Fmoc-1-aminomethyl-cyclopentane carboxylic acid
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Overview
Description
Fmoc-1-aminomethyl-cyclopentane carboxylic acid is a chemical compound with the molecular formula C22H23NO4 and a molecular weight of 365.43 g/mol . It is commonly used in the field of proteomics research and is known for its high purity, typically ≥ 98% as determined by HPLC . This compound is a derivative of cyclopentane carboxylic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis.
Mechanism of Action
It’s important to note that the Fmoc group is frequently used as a protecting group for amines in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then removed under basic conditions during peptide synthesis, allowing for the addition of other amino acids or peptide fragments.
If you’re interested in the properties of this compound, it’s known that it has a molecular weight of 365.43 , and it’s recommended to be stored at temperatures between 0-8°C . It’s a white powder in physical form .
Biochemical Analysis
Biochemical Properties
It is known that the Fmoc group is a common temporary protecting group for amines in solid-phase peptide synthesis (SPPS) . The Fmoc group can be removed with a piperidine solution without disturbing the acid-labile linker between the peptide and the resin .
Molecular Mechanism
It is known that the Fmoc group can be removed with a piperidine solution without disturbing the acid-labile linker between the peptide and the resin . This suggests that Fmoc-1-aminomethyl-cyclopentane carboxylic acid may exert its effects at the molecular level through interactions with biomolecules and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-1-aminomethyl-cyclopentane carboxylic acid typically involves the protection of the amine group with the Fmoc group. One common method for introducing the Fmoc group is through the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in aqueous dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection.
Chemical Reactions Analysis
Types of Reactions
Fmoc-1-aminomethyl-cyclopentane carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Fmoc-1-aminomethyl-cyclopentane carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:
Peptide Synthesis: The Fmoc group is commonly used as a protecting group in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides.
Proteomics Research: The compound is used in the study of protein structure and function, as well as in the identification and quantification of proteins in complex biological samples.
Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Material Science: The compound is utilized in the development of functional materials, including hydrogels and nanomaterials, due to its self-assembly properties.
Comparison with Similar Compounds
Fmoc-1-aminomethyl-cyclopentane carboxylic acid can be compared with other similar compounds, such as:
Fmoc-1-aminomethyl-cyclohexane carboxylic acid: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Fmoc-1-aminomethyl-cyclopropane carboxylic acid: This compound features a cyclopropane ring, which imparts different chemical properties compared to the cyclopentane derivative.
The uniqueness of this compound lies in its specific ring structure, which can influence its reactivity and the properties of the peptides synthesized using this compound.
Properties
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-20(25)22(11-5-6-12-22)14-23-21(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19H,5-6,11-14H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXAUWNQTDFALZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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